

Theliatinib Preclinical Profile

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Compound Focus: Theliatinib

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The table below consolidates the core quantitative data and experimental observations from **theliatinib's** preclinical studies.

Aspect	Preclinical Findings & Characteristics
Drug Class	Novel, orally active, small-molecule EGFR TKI [1].
Primary Mechanism	Highly potent, selective, ATP-competitive inhibitor of wild-type EGFR [2].
Potency (Enzyme Level)	Ki of 0.05 nM against wild-type EGFR; 7x and 7.6x more potent than gefitinib and erlotinib, respectively [2].
Cellular Activity	Stronger anti-tumor activity in EGFR wild-type and resistant tumors compared to 1st-generation EGFR TKIs in preclinical models [1].
Key Disease Model	Patient-Derived Esophageal Cancer Xenograft (PDECX) models [2].
Key Efficacy Finding	Strong antitumor activity, including tumor regression, in PDECX models with high EGFR expression [2].
Predictive Biomarkers	Efficacy associated with high EGFR protein expression (H-score ≥ 200). Diminished efficacy in models with concurrent PIK3CA mutations or FGFR1 overexpression [2].

Detailed Experimental Protocols

The main preclinical study for **theliatinib** utilized a series of sophisticated experiments to evaluate its efficacy and mechanism of action [2].

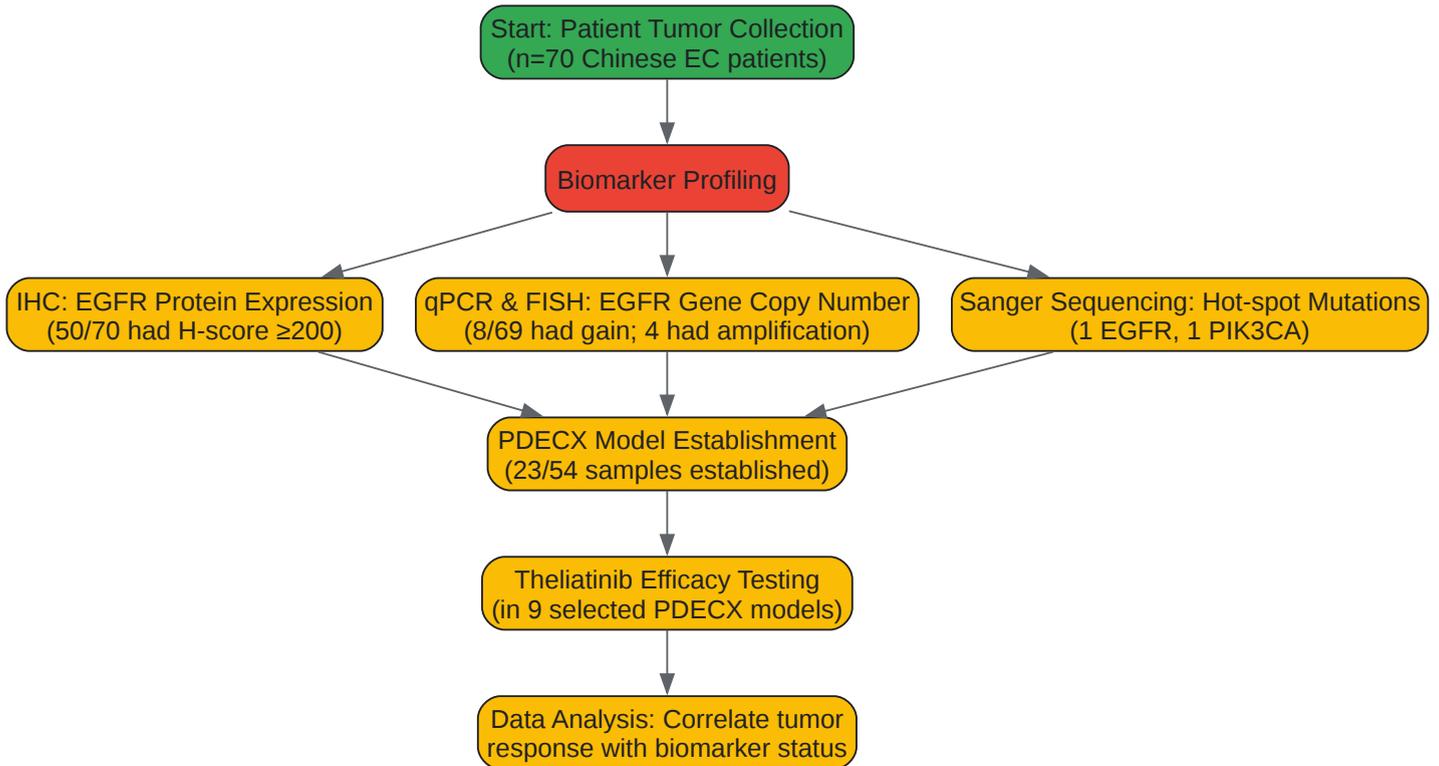
Establishment of Patient-Derived Xenograft (PDX) Models

The study used 23 patient-derived esophageal cancer xenograft (PDECX) models established from 54 fresh tumor samples implanted into NOD-SCID mice (42.6% success rate) [2]. Key steps included:

- **Implantation:** Fresh EC samples were implanted subcutaneously into immunodeficient mice.
- **Passaging:** Tumors that grew through three consecutive passages (P3) were considered stable models and used for experiments. Histological and molecular characteristics were confirmed to be consistent with the original patient tumors.
- **Model Selection:** 9 models with a broad range of EGFR expression levels (H-score from 15 to 300) were selected for **theliatinib** efficacy testing [2].

Efficacy and Biomarker Evaluation Workflow

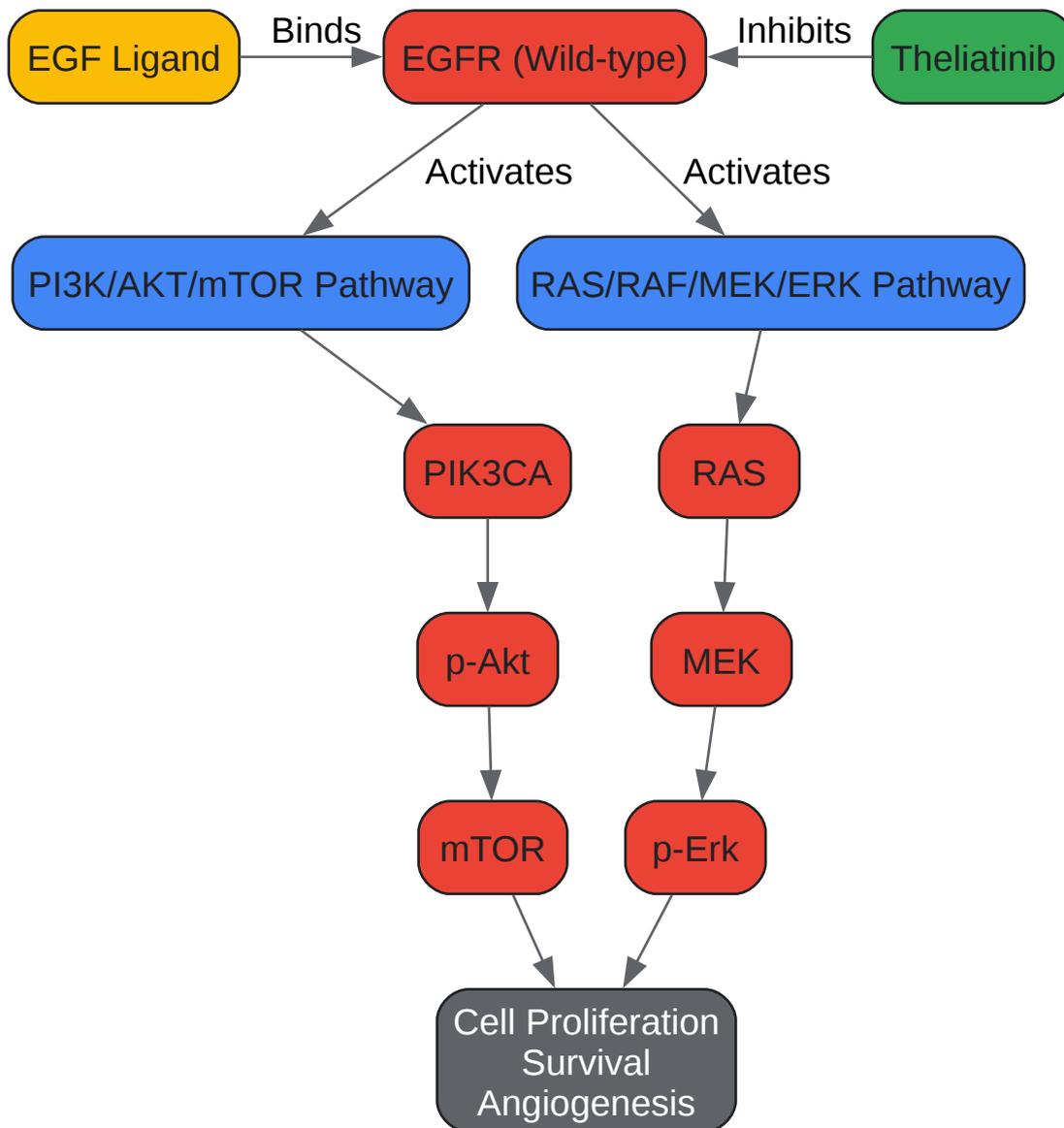
The following diagram illustrates the experimental workflow used to evaluate **theliatinib**'s anti-tumor activity and correlate it with biomarker status.



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Theliatinib's Mechanism and Signaling Context

Theliatinib acts on the EGFR signaling pathway, a key driver in many cancers. The diagram below illustrates this pathway and where **theliatinib** exerts its inhibitory effect.



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Interpretation of Preclinical Findings

The preclinical data positions **theliatinib** as a potential therapeutic for cancers dependent on wild-type EGFR signaling.

- **High EGFR expression is a key predictor of response:** The most robust tumor regression occurred in models with high EGFR protein expression, supporting the hypothesis that EGFR inhibition is effective in "addicted" tumors [2].

- **Resistance mechanisms are evident:** The finding that **PIK3CA mutations** or **FGFR1 overexpression** can diminish **theliatinib**'s effect is critical. It suggests that monotherapy may be ineffective against tumors with co-occurring oncogenic drivers and highlights the potential need for combination treatment strategies [2].
- **Relevance to Esophageal Cancer:** The focus on ESCC models addresses a significant medical need, as EGFR is overexpressed in 50%-70% of esophageal cancers and no targeted therapies are yet approved for this indication [2] [3].

Based on these preclinical results, a Phase I clinical trial (NCT02601248) was initiated in 2012 to evaluate **theliatinib**'s safety, tolerability, and preliminary efficacy in patients with advanced solid tumors [2] [1].

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References

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2. Anti-tumor efficacy of theliatinib in esophageal cancer ... [pmc.ncbi.nlm.nih.gov]
3. High EGFR and low p-Akt expression is associated with ... [oncotarget.com]

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